molecular formula C15H16ClNO B14248936 N-(4-Chlorobutyl)naphthalene-2-carboxamide CAS No. 502707-86-0

N-(4-Chlorobutyl)naphthalene-2-carboxamide

Cat. No.: B14248936
CAS No.: 502707-86-0
M. Wt: 261.74 g/mol
InChI Key: GGGFKKXTERDBPW-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene-2-carboxanilides These compounds are characterized by the presence of a naphthalene ring system substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 4-chlorobutylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group. The reaction can be represented as follows:

Naphthalene-2-carboxylic acid+4-chlorobutylamineCDI or DCCThis compound\text{Naphthalene-2-carboxylic acid} + \text{4-chlorobutylamine} \xrightarrow{\text{CDI or DCC}} \text{this compound} Naphthalene-2-carboxylic acid+4-chlorobutylamineCDI or DCC​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: N-(4-Aminobutyl)naphthalene-2-carboxamide.

    Substitution: Various substituted naphthalene-2-carboxamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
  • N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides

Uniqueness

N-(4-Chlorobutyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

502707-86-0

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

N-(4-chlorobutyl)naphthalene-2-carboxamide

InChI

InChI=1S/C15H16ClNO/c16-9-3-4-10-17-15(18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2,(H,17,18)

InChI Key

GGGFKKXTERDBPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCCCl

Origin of Product

United States

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